Methyl Heptadecanoate-d3

Biodiesel Analysis Food Authenticity Lipidomics

Methyl Heptadecanoate-d3 (CAS 209627-97-4), a deuterated fatty acid methyl ester (FAME), serves as a stable isotope-labeled (SIL) internal standard (IS) for the quantitative analysis of heptadecanoic acid (margaric acid) and other long-chain FAMEs via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). As an isotopologue of methyl heptadecanoate, it incorporates three deuterium atoms at the methyl ester moiety, resulting in a nominal mass shift of +3 Da relative to the unlabeled analyte, enabling distinct mass spectrometric differentiation.

Molecular Formula C18H36O2
Molecular Weight 287.502
CAS No. 209627-97-4
Cat. No. B592404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl Heptadecanoate-d3
CAS209627-97-4
SynonymsMargaric Acid Methyl Ester-d3;  Methyl Margarate-d3;  NSC 97364-d3;  Heptadecanoic Acid Methyl Ester-d3
Molecular FormulaC18H36O2
Molecular Weight287.502
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCC(=O)OC
InChIInChI=1S/C18H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-2/h3-17H2,1-2H3/i2D3
InChIKeyHUEBIMLTDXKIPR-BMSJAHLVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl Heptadecanoate-d3 (CAS 209627-97-4) for Quantitative Mass Spectrometry: A Deuterated C17 FAME Internal Standard


Methyl Heptadecanoate-d3 (CAS 209627-97-4), a deuterated fatty acid methyl ester (FAME), serves as a stable isotope-labeled (SIL) internal standard (IS) for the quantitative analysis of heptadecanoic acid (margaric acid) and other long-chain FAMEs via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . As an isotopologue of methyl heptadecanoate, it incorporates three deuterium atoms at the methyl ester moiety, resulting in a nominal mass shift of +3 Da relative to the unlabeled analyte, enabling distinct mass spectrometric differentiation [1].

Workflow Stable isotope dilution MS (GC-MS, LC-MS) for long-chain FAME quantitation
Selection Deuterated internal standard for heptadecanoic acid (C17:0) and related FAMEs
Context Avoids endogenous C17:0 interference in food, biodiesel, and lipidomics research matrices
Supports MS-based quantitative assays requiring co-eluting SIL-IS with matched recovery and ionization.

Why Generic Methyl Heptadecanoate Fails as a Reliable Internal Standard for MS Quantitation


The unlabeled methyl heptadecanoate cannot serve as a reliable internal standard for accurate mass spectrometry quantitation due to its potential presence as an endogenous component in complex biological or food matrices, leading to ion suppression and inaccurate quantification [1]. This issue is explicitly noted in biodiesel analysis where methyl heptadecanoate (MHD) is present in bovine tallow methyl esters, causing overlapping peaks and rendering the method inefficient [2]. In contrast, the deuterated analog, Methyl Heptadecanoate-d3, is chemically distinct and absent from natural samples, enabling precise, matrix-independent quantification.

Methyl Heptadecanoate-d3
Unlabeled Methyl Heptadecanoate
Endogenous Presence
Not naturally occurring; deuterium label ensures absence
May be present in biological/food matrices (e.g., tallow), causing interference
MS Differentiation
+3 Da mass shift enables distinct SIM/MRM channels
Co-elutes with analyte; no mass difference to resolve
Quant Reliability
Matrix-independent; supports stable isotope dilution accuracy
Ion suppression and inaccurate quantification risk; not suitable as internal standard in complex samples
Unlabeled methyl heptadecanoate cannot serve as a reliable ISTD when endogenous C17:0 is possible. Substitution may lead to systematic error; method transfer to the deuterated analog is advised for robust quantitation.

Product-Specific Quantitative Evidence: Methyl Heptadecanoate-d3 vs. Alternatives


Elimination of Endogenous Interference: Methyl Heptadecanoate-d3 vs. Unlabeled MHD

In GC-FID analysis of bovine tallow methyl esters, unlabeled methyl heptadecanoate (MHD) was found to be present as an endogenous component, leading to overlapping peaks and inaccurate quantification [1]. This required the use of alternative internal standards. Methyl Heptadecanoate-d3, with its distinct mass shift, can be distinguished via mass spectrometry, overcoming this endogenous interference [2].

Endogenous Interference
Cross-study comparable
Target: Not detected endogenously (deuterium label) vs. Unlabeled MHD: Present in bovine tallow methyl esters
Supports matrix-independent quantification in C17:0-containing samples
Bovine tallow GC-FID method EN 14103 context; qualitative differentiation
Biodiesel Analysis Food Authenticity Lipidomics

Enhanced Mass Spectrometric Differentiation: Methyl Heptadecanoate-d3 vs. Unlabeled MHD

Methyl Heptadecanoate-d3 provides a +3 Da mass shift relative to the unlabeled analyte, enabling distinct selected ion monitoring (SIM) or multiple reaction monitoring (MRM) channels [1]. This mass differentiation is essential for stable isotope dilution mass spectrometry (SID-MS), where the labeled and unlabeled species co-elute but are resolved by the mass analyzer [2].

Mass Spectrometric Shift
Class-level inference
+3 Da nominal mass shift (deuterium on methyl ester)
Enables distinct SIM/MRM detection without spectral overlap
Standard ESI or EI MS context; class-typical behavior
Quantitative Mass Spectrometry Stable Isotope Dilution FAME Profiling

Improved Precision via Matched Physicochemical Properties: Methyl Heptadecanoate-d3 vs. Unlabeled MHD

Stable isotope-labeled internal standards like Methyl Heptadecanoate-d3 exhibit nearly identical extraction recovery, ionization efficiency, and chromatographic retention time to the unlabeled analyte, minimizing variability in sample preparation and analysis [1]. This leads to improved precision (RSD) in quantitative assays compared to using structural analogs or external calibration [2].

Precision Improvement
Class-level inference
Expected lower RSD via matched extraction, ionization, and retention
Supports precision endpoint review in quantitative fatty acid assays
Qualitative improvement over structural analog ISTDs; method-dependent validation needed
Method Validation Bioanalysis Extraction Efficiency

Validated Application Scenarios for Methyl Heptadecanoate-d3 Based on Quantitative Evidence


Accurate Quantification of Heptadecanoic Acid (C17:0) in Complex Food Matrices

As established, Methyl Heptadecanoate-d3 avoids the endogenous interference seen with unlabeled methyl heptadecanoate in samples like tallow or dairy [1]. This makes it the ideal internal standard for the precise GC-MS or LC-MS quantification of C17:0 fatty acids in food products for nutritional labeling, authentication, and quality control.

Stable Isotope Dilution Mass Spectrometry (SID-MS) for FAME Profiling in Biodiesel Research

The +3 Da mass shift of Methyl Heptadecanoate-d3 [2] allows for robust stable isotope dilution assays in biodiesel analysis. This overcomes the well-documented problem of MHD's endogenous presence in certain feedstocks [1], providing a more reliable and accurate method for determining total FAME content and individual FAME profiles, as required by standard methods like EN 14103.

Bioanalytical Method Validation for Clinical Lipidomics Studies

In clinical research quantifying plasma or tissue free fatty acids, the use of a structurally matched SIL internal standard like Methyl Heptadecanoate-d3 is critical for achieving acceptable precision and accuracy [3]. Its matched recovery and ionization properties minimize matrix effects and analytical variability, which are essential for validating methods according to FDA or EMA bioanalytical guidelines.

Application
Selection Property
Validation Focus
C17:0 quantitation in food matrices (nutritional labeling, authenticity)
Endogenous interference elimination
Matrix-effect control; recovery in complex lipid extracts
FAME profiling in biodiesel research (SID-MS)
+3 Da mass shift for stable isotope dilution
Co-elution fidelity; method transfer from unlabeled analog
Bioanalytical method validation for research lipidomics
Matched physicochemical behavior (extraction/ionization)
Precision and accuracy in plasma/tissue fatty acid assays; ISTD benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl Heptadecanoate-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.